
GSK2245035
Übersicht
Beschreibung
GSK2245035 ist ein neuartiger niedermolekularer Wirkstoff, der als selektiver Agonist für den Toll-like-Rezeptor 7 (TLR7) wirkt. Es wird als immunmodulatorische Behandlung für allergische Atemwegserkrankungen entwickelt. Das Ziel des Wirkstoffs ist es, Typ-2-Helfer-T-Zell- (Th2) -Antworten zu reduzieren und Typ-1-Helfer-T-Zell- (Th1) - und regulatorische T-Zell- (Treg) -Antworten auf Aeroallergene durch die lokale Induktion von Typ-1-Interferonen zu verstärken .
Analyse Chemischer Reaktionen
GSK2245035 durchläuft verschiedene chemische Reaktionen, wobei der Schwerpunkt auf seiner Rolle als TLR7-Agonist liegt. Der Wirkstoff induziert die Produktion von Interferon-alpha (IFNα) und anderen Zytokinen wie Interleukin-12 (IL12), Interferon-gamma (IFNγ) und Interleukin-10 (IL10). Diese Zytokine spielen eine entscheidende Rolle bei der Modulation von Immunantworten. Der Wirkstoff zeigt Selektivität bei der Induktion von IFNα gegenüber Tumornekrosefaktor-alpha (TNFα), was für seine immunmodulatorischen Wirkungen wichtig ist .
Wissenschaftliche Forschungsanwendungen
Intranasal Administration in Allergic Asthma
A Phase IIa clinical trial investigated the efficacy of intranasal GSK2245035 in reducing allergen-induced bronchial reactivity in patients with mild allergic asthma. The study involved 36 participants randomized to receive either this compound or a placebo over eight weeks. Key findings include:
- Primary Endpoint : No substantial reduction in late asthmatic response was observed, with a percentage attenuation of -4.6% for minimum forced expiratory volume in 1 second (FEV1) and -10.5% for weighted mean FEV1.
- Biomarkers : Changes in eosinophil counts and interleukin-5 levels indicated type 2 responses but did not show significant treatment effects.
- Adverse Events : Higher incidence of adverse events was noted in the this compound group (95%) compared to placebo (71%), with headaches being the most common side effect .
Safety and Pharmacodynamics in Allergic Rhinitis
Another randomized, double-blind, placebo-controlled study assessed the safety and pharmacodynamics of this compound in individuals with allergic rhinitis. This study included:
- Dosing : Participants received either 20 ng or 80 ng doses weekly for eight weeks.
- Results : The lower dose (20 ng) was well tolerated with no significant nasal inflammation, while the higher dose led to cytokine release syndrome-related symptoms in most participants.
- Efficacy : There were trends indicating reduced nasal symptom scores post-treatment, although these effects diminished over time .
Data Tables
The following tables summarize key findings from the clinical studies on this compound:
Study Type | Population | Dose (ng) | Primary Endpoint Results | Adverse Events (%) |
---|---|---|---|---|
Phase IIa Trial | Mild allergic asthma | 20 | -4.6% FEV1 attenuation | 95% |
Allergic Rhinitis Study | Allergic rhinitis | 20/80 | Reduced nasal symptoms | 93% (80 ng) |
Wirkmechanismus
GSK2245035 exerts its effects by selectively activating toll-like receptor 7 (TLR7). Upon activation, TLR7 stimulates the production of type 1 interferons, particularly interferon alpha (IFNα). This leads to a cascade of immune responses that enhance Th1 and Treg responses while reducing Th2 responses. The compound’s ability to modulate these immune pathways makes it a potential therapeutic agent for allergic airways disease and other conditions involving dysregulated immune responses .
Vergleich Mit ähnlichen Verbindungen
GSK2245035 ist einzigartig in seiner hohen Potenz und Selektivität als TLR7-Agonist. Zu ähnlichen Verbindungen gehören andere TLR7-Agonisten, die auf ihre immunmodulatorischen Eigenschaften untersucht werden. This compound sticht aufgrund seiner bevorzugten Induktion von Typ-1-Interferonen und seines Potenzials für die intranasale Verabreichung hervor, die die Atemwege direkt anspricht. Andere ähnliche Verbindungen haben möglicherweise nicht den gleichen Selektivitätsgrad oder werden über andere Wege verabreicht .
Liste ähnlicher Verbindungen::- Imiquimod
- Resiquimod
- 852A
Diese Verbindungen wirken ebenfalls als TLR7-Agonisten, unterscheiden sich jedoch in ihren spezifischen Anwendungen, ihrer Potenz und ihren Verabreichungswegen.
Vorbereitungsmethoden
Die spezifischen Syntheserouten und Reaktionsbedingungen für GSK2245035 sind im öffentlichen Bereich nicht leicht verfügbar. Es ist bekannt, dass der Wirkstoff durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Bildung seiner einzigartigen molekularen Struktur beinhalten. Industrielle Produktionsverfahren würden wahrscheinlich eine Optimierung dieser Syntheserouten beinhalten, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Produktion zu gewährleisten .
Biologische Aktivität
GSK2245035 is a selective agonist of Toll-like receptor 7 (TLR7), primarily investigated for its therapeutic potential in allergic diseases, particularly allergic rhinitis and asthma. This compound has garnered attention due to its ability to modulate immune responses by preferentially inducing type 1 interferon (IFN) pathways, which can counteract type 2 inflammatory responses commonly associated with allergic conditions.
This compound acts by stimulating TLR7, leading to the activation of dendritic cells and subsequent production of type 1 IFNs. This mechanism is crucial in rebalancing the immune response, especially in conditions characterized by an overactive type 2 response, such as asthma and allergic rhinitis. The induction of type 1 IFNs has been shown to suppress the production of type 2 cytokines, thereby reducing inflammation and hypersensitivity to allergens .
Phase II Trials
-
Allergic Rhinitis :
- A randomized, double-blind, placebo-controlled trial assessed the safety and pharmacodynamics of intranasal this compound in patients with allergic rhinitis. Participants received either 20 ng or 80 ng doses weekly for eight weeks. Results indicated that while the higher dose led to a significant incidence of adverse events (93% reporting headaches), the lower dose was well tolerated and showed a trend towards reduced nasal symptoms following allergen challenges .
-
Asthma :
- Another study focused on patients with mild allergic asthma. Participants were treated with intranasal this compound (20 ng) or placebo for eight weeks. The primary endpoint was the attenuation of allergen-induced bronchial reactivity measured by forced expiratory volume (FEV1). Although no significant treatment effect was observed on bronchial reactivity, there were notable changes in biomarkers indicative of type 2 inflammation, including eosinophil counts and interleukin-5 levels .
Summary of Findings
Adverse Effects
The most common adverse effects reported were headaches, particularly at the higher dosage (80 ng). The incidence was significantly lower at the 20 ng dose, which aligns with findings from other studies indicating a favorable safety profile for lower doses .
Case Studies and Long-term Effects
In a follow-up study involving participants from the allergic rhinitis trial, trends for reductions in allergic biomarkers persisted for one year post-treatment. This suggests that this compound may have long-lasting effects on immune modulation beyond the immediate treatment period .
Eigenschaften
IUPAC Name |
6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N6O2/c1-3-10-15(2)28-19-23-17(21)16-18(24-19)26(20(27)22-16)14-9-5-8-13-25-11-6-4-7-12-25/h15H,3-14H2,1-2H3,(H,22,27)(H2,21,23,24)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMPVTVPXHNXOT-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207629-49-9 | |
Record name | GSK-2245035 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207629499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK2245035 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16076 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-amino-2-[(2S)-pentan-2-yloxy]-9-[5-(piperidin-1-yl)pentyl]-8,9-dihydro-7H-purin-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GSK-2245035 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L3SX16QBQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.